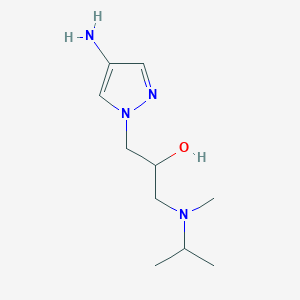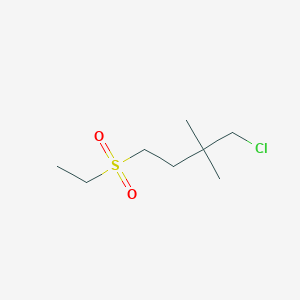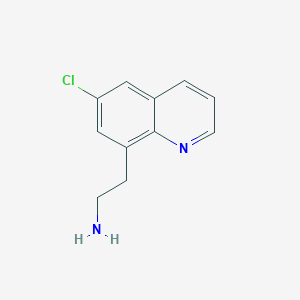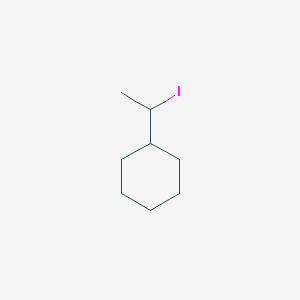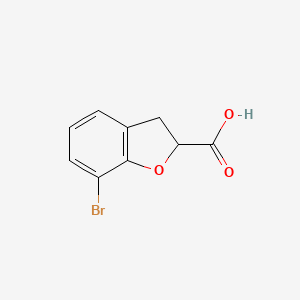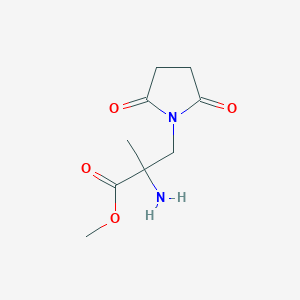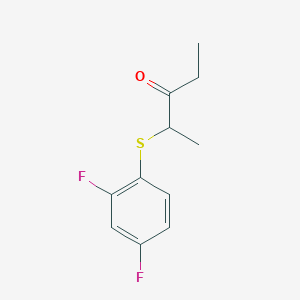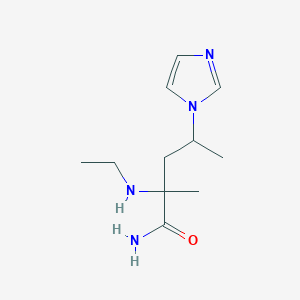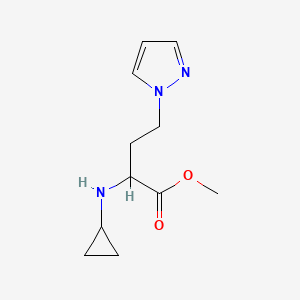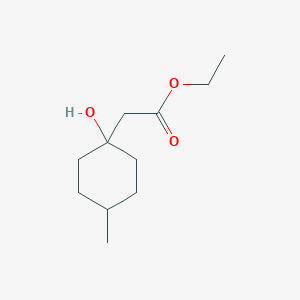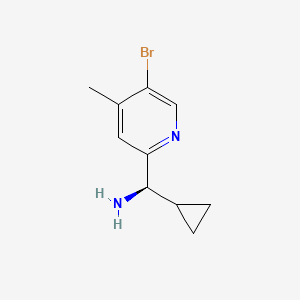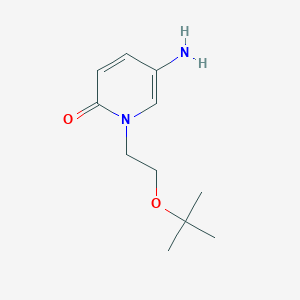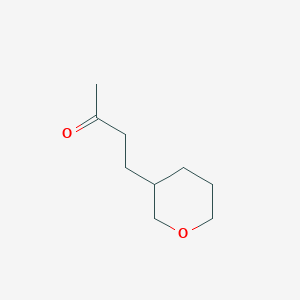
4-(Tetrahydro-2h-pyran-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is an organic compound that features a tetrahydropyran ring attached to a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tetrahydropyran derivatives and butanone precursors in the presence of catalysts such as rhenium(VII) complex O3ReOSiPh3, which facilitates the Prins cyclization reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
科学的研究の応用
4-(Tetrahydro-2H-pyran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The tetrahydropyran ring and butanone moiety contribute to its binding affinity and reactivity with target molecules.
類似化合物との比較
Tetrahydropyran: A simpler analog with a similar ring structure.
Butanone: A related compound with a ketone functional group.
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one: A structural isomer with a different position of the tetrahydropyran ring.
Uniqueness: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
4-(oxan-3-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)4-5-9-3-2-6-11-7-9/h9H,2-7H2,1H3 |
InChIキー |
XBIDXWPVYXUKCG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


